molecular formula C22H27N3O2S B2514436 Tenovin-2 CAS No. 666211-30-9

Tenovin-2

Cat. No.: B2514436
CAS No.: 666211-30-9
M. Wt: 397.54
InChI Key: BRWAJDBGZFTAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tenovin-2 is a useful research compound. Its molecular formula is C22H27N3O2S and its molecular weight is 397.54. The purity is usually 95%.
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Scientific Research Applications

Activation of p53 and Inhibition of Sirtuins

Tenovin-2, as part of the tenovin family, has been associated with the activation of the tumor suppressor protein p53 and the inhibition of Sirtuin 1 (SirT1) and Sirtuin 2 (SirT2), which are NAD+-dependent deacetylases. This dual action is thought to contribute to its potential anticancer effects. The inhibition of SirT1 and SirT2 by tenovins leads to increased acetylation and subsequent activation of p53, promoting apoptosis and inhibiting tumor growth. Studies have shown that tenovins, including this compound, exhibit activity against various cancer cells at micromolar concentrations, indicating their potential as therapeutic agents in oncology (Ladds et al., 2020; Laín et al., 2007).

Autophagy Inhibition

Recent studies have also highlighted the role of this compound in influencing autophagy, a cellular degradation process. Tenovin-6, a closely related analog, has been shown to impair autophagy by inhibiting autophagic flux, a property that may contribute to its antineoplastic effects. This inhibition of autophagy is considered significant in the context of cancer therapy, as it could potentially prevent cancer cells from surviving under stress conditions induced by anticancer treatments (Yuan et al., 2017).

Polypharmacology and Multiple Targets

Tenovins have been identified to have a polypharmacological profile, affecting not only sirtuins and p53 but also other cellular targets. For instance, this compound's analogs have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, and to block uridine transport into cells. These actions suggest a complex mechanism of action where this compound and its analogs could activate p53 through multiple pathways, offering a broad spectrum of therapeutic potential against various types of tumors by targeting different aspects of cancer cell metabolism and survival mechanisms (Ladds et al., 2020).

Implications for Cancer Stem Cells

Additionally, this compound and its derivatives have shown potential in targeting cancer stem cells (CSCs), a subpopulation within tumors responsible for relapse and metastasis. By inhibiting key survival pathways such as autophagy and sirtuins, tenovins could effectively reduce the viability of CSCs, offering a promising approach to prevent cancer recurrence and improve long-term treatment outcomes (Dai et al., 2016).

Mechanism of Action

Target of Action

Tenovin-2 primarily targets the sirtuin family of proteins, specifically SirT1 and SirT2 . Sirtuins are a family of proteins that function as nicotinamide adenine dinucleotide (NAD+)-dependent histone deacetylase enzymes . They play crucial roles in many signaling pathways and are regarded as potential therapeutic targets in several pathological conditions, such as cancer, metabolic disorders, and also cardiovascular and neurodegenerative diseases .

Mode of Action

This compound interacts with its targets, SirT1 and SirT2, by inhibiting their protein-deacetylating activities . This interaction results in changes at the molecular level, affecting the function of these sirtuins and their role in various biological processes .

Biochemical Pathways

The inhibition of SirT1 and SirT2 by this compound affects various biochemical pathways. Sirtuins exert regulatory effects on critical biological processes such as gene silencing, DNA repair, chromosomal stability, and longevity . By inhibiting SirT1 and SirT2, this compound potentially impacts these processes, leading to downstream effects that can influence cell function and health .

Result of Action

The molecular and cellular effects of this compound’s action involve changes in gene expression and cell function. For instance, this compound has been shown to induce apoptosis in certain cell types . Additionally, it promotes the expression of the cell-cycle regulator p21 (CDKN1A) in a p53-independent manner .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and specific cellular environments. Understanding these factors can help optimize the use of this compound and enhance its therapeutic potential .

Safety and Hazards

The safety data sheet for Tenovin-2 indicates that it is classified as Acute toxicity, oral (Category 4, H302) and Skin corrosion/irritation (Category 2, H315) . In case of exposure, it is recommended to wash the skin with copious amounts of soap and water, flush the eyes with water, and move the victim to fresh air .

Properties

IUPAC Name

4-tert-butyl-N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c1-14(2)19(26)23-17-10-12-18(13-11-17)24-21(28)25-20(27)15-6-8-16(9-7-15)22(3,4)5/h6-14H,1-5H3,(H,23,26)(H2,24,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWAJDBGZFTAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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